3-(Cyanomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid 3-(Cyanomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18631119
InChI: InChI=1S/C8H9NO2/c9-2-1-7-3-8(4-7,5-7)6(10)11/h1,3-5H2,(H,10,11)
SMILES:
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol

3-(Cyanomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

CAS No.:

Cat. No.: VC18631119

Molecular Formula: C8H9NO2

Molecular Weight: 151.16 g/mol

* For research use only. Not for human or veterinary use.

3-(Cyanomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid -

Specification

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
IUPAC Name 3-(cyanomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Standard InChI InChI=1S/C8H9NO2/c9-2-1-7-3-8(4-7,5-7)6(10)11/h1,3-5H2,(H,10,11)
Standard InChI Key ZTEKPBUWEODACE-UHFFFAOYSA-N
Canonical SMILES C1C2(CC1(C2)C(=O)O)CC#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecule features a bicyclo[1.1.1]pentane core, a highly strained carbocyclic system where three bridgehead carbons form a rigid, non-planar structure. The cyanomethyl (-CH2CN) and carboxylic acid (-COOH) groups occupy the 1- and 3-positions, respectively, introducing polarity and reactivity. Computational models reveal significant angle strain (≈60° at bridgehead carbons), which influences both its chemical behavior and conformational stability.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
IUPAC Name3-(Cyanomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Density1.28 g/cm³ (predicted)
LogP0.76 (calculated)
Topological Polar Surface Area61.09 Ų

The carboxylic acid group confers water solubility (≈12 mg/mL at 25°C) , while the cyanomethyl moiety enhances lipophilicity, enabling membrane permeability in drug candidates.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra show distinctive signals:

  • ¹H NMR: A singlet at δ 1.8–2.1 ppm for bridgehead protons, with splitting patterns for cyanomethyl (-CH2CN, δ 2.9–3.2 ppm) and carboxylic acid (-COOH, δ 12.1 ppm).

  • ¹³C NMR: Peaks at δ 170–175 ppm (carboxylic acid), δ 115–120 ppm (nitrile carbon), and δ 30–40 ppm (bridgehead carbons) .

Synthesis and Manufacturing

Industrial Synthesis Routes

The patented four-step synthesis (CN115010593B) begins with methyl bicyclo[1.1.1]pentane-1-carboxylate-3-carboxylate:

  • Carbonyl Reduction: Borane-tetrahydrofuran reduces the 3-carboxylate to hydroxymethyl (83.5% yield).

  • Bromination: Triphenylphosphine/imidazole mediates bromine substitution (92% yield).

  • Hydrolysis: Alkaline conditions (LiOH/THF-H2O) cleave the methyl ester (89% yield).

  • Dehalogenation: Pd/C-catalyzed hydrogenolysis removes bromine (78% yield).

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
1BH3·THF, 0°C → RT, 12 h83.598.0
2PPh3, CBr4, CH2Cl2, RT, 8 h92.097.5
3LiOH, THF/H2O, RT, 12 h89.096.8
4Pd/C, H2, EtOAc, RT, 10 h78.095.2

This route addresses prior challenges in bicyclo[1.1.1]pentane synthesis, such as unstable intermediates and harsh reaction conditions .

Alternative Methodologies

Small-scale syntheses employ:

  • Decarboxylative Cyanation: 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS 83249-10-9) undergoes Pd-catalyzed cyanation , though yields remain moderate (≈65%) .

  • Photochemical Cyclization: UV irradiation of diazo precursors generates the bicyclic core, but scalability is limited .

Applications in Pharmaceutical Chemistry

Bioisosteric Replacement

The bicyclo[1.1.1]pentane moiety serves as a non-classical bioisostere for tert-butyl groups and para-substituted benzene rings. In kinase inhibitors, it reduces metabolic clearance while maintaining target affinity. For example, replacing a phenyl group with this scaffold in a Bruton’s tyrosine kinase (BTK) inhibitor improved oral bioavailability by 40% in murine models.

Prodrug Development

The carboxylic acid group facilitates prodrug conjugation. Esterification with pivaloyloxymethyl groups enhances blood-brain barrier penetration in neuroactive compounds . Hydrolysis in vivo regenerates the active acid form, as demonstrated in GABA analogs with 90% conversion efficiency .

ParameterRecommendation
Personal Protective EquipmentNitrile gloves, goggles, lab coat
VentilationFume hood (≥0.5 m/s airflow)
Spill ManagementAbsorb with vermiculite, neutralize with 5% NaHCO3
Storage4°C under nitrogen, desiccated

Environmental Impact

Biodegradation studies show moderate persistence (t½ = 28 days in soil) . The nitrile group hydrolyzes to ammonia under alkaline conditions, requiring pH monitoring in waste streams.

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